molecular formula C17H13N3O3S2 B11689030 N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Cat. No.: B11689030
M. Wt: 371.4 g/mol
InChI Key: DHQPCIWJIMCPJK-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyridine ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyridinecarboxamide derivatives. Compared to these compounds, N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O3S2/c1-23-13-4-2-11(3-5-13)10-14-16(22)20(17(24)25-14)19-15(21)12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10-

InChI Key

DHQPCIWJIMCPJK-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.